REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2:5].C1(C)C(C)=CC=CC=1.[B:14]([OH:17])([OH:16])[OH:15]>O>[B:14]([O-:17])([O-:16])[O-:15].[Ca+2:5].[B:14]([O-:17])([O-:16])[O-:15].[Ca+2:5].[Ca+2:5] |f:0.1,5.6.7.8.9|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
while agitating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
was removed by azeotropic distillation by spending time for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
Subsequently, the reactor contents were filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a filtrate (solution) which
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
to remove any residual solids present
|
Type
|
CUSTOM
|
Details
|
Finally, the xylene was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2:5].C1(C)C(C)=CC=CC=1.[B:14]([OH:17])([OH:16])[OH:15]>O>[B:14]([O-:17])([O-:16])[O-:15].[Ca+2:5].[B:14]([O-:17])([O-:16])[O-:15].[Ca+2:5].[Ca+2:5] |f:0.1,5.6.7.8.9|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
while agitating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
was removed by azeotropic distillation by spending time for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
Subsequently, the reactor contents were filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a filtrate (solution) which
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
to remove any residual solids present
|
Type
|
CUSTOM
|
Details
|
Finally, the xylene was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |